molecular formula C17H19NO3 B5423111 2,6-dimethoxy-N-(2-methylbenzyl)benzamide

2,6-dimethoxy-N-(2-methylbenzyl)benzamide

Cat. No.: B5423111
M. Wt: 285.34 g/mol
InChI Key: TYZHSYXKWLBBFP-UHFFFAOYSA-N
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Description

“2,6-dimethoxy-N-(2-methylbenzyl)benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . For example, 2,4-Dimethoxybenzylamine, an amine nucleophile, can be preprepared by reduction of 2,4-dimethoxybenzonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzamide derivatives represent a class of heterocyclic ring system that possess various activities . The potency at the 2-position increased as follows: NHCH3 > CH3 >> N(CH3)2. Presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells with respect to C2-amino counterparts and N,N-dimethylamino decrease 1-2 log in activity .

Properties

IUPAC Name

2,6-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-4-5-8-13(12)11-18-17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZHSYXKWLBBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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